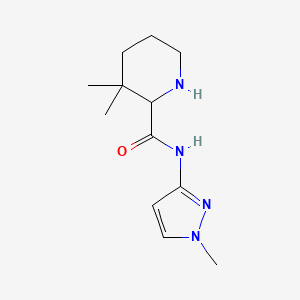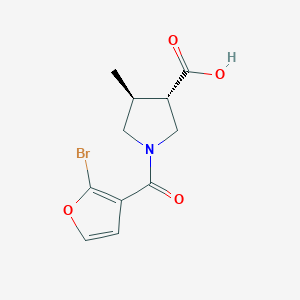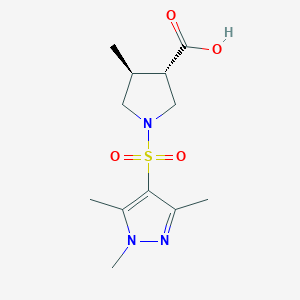
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a carboxylic acid group, a sulfonyl group attached to a thiophene ring, and an ethyl group on the thiophene ring. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Sulfonyl Group: The thiophene ring can be sulfonylated using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide and a strong base like sodium hydride.
Final Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonylated compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target molecules, while the carboxylic acid group could participate in acid-base chemistry.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(5-methylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-ethylpyrrolidine-3-carboxylic acid: Similar structure but with an additional ethyl group on the pyrrolidine ring.
Uniqueness
The unique combination of substituents and stereochemistry in (3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(3S,4S)-1-(5-ethylthiophen-2-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-3-9-4-5-11(18-9)19(16,17)13-6-8(2)10(7-13)12(14)15/h4-5,8,10H,3,6-7H2,1-2H3,(H,14,15)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXOFHPGZCAHL-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C[C@H]([C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)



